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For Researchers, Scientists, and Drug Development Professionals

Introduction to Octyl Octanoate as a Food Flavoring
Agent
Octyl octanoate (CAS No. 2306-88-9), also known as octyl caprylate, is a fatty acid ester

recognized for its valuable contribution to the flavor profiles of various food and beverage

products.[1][2] It is a synthetically produced flavoring substance that is also found naturally in

some foods. As a Generally Recognized as Safe (GRAS) substance, designated by the Flavor

and Extract Manufacturers Association (FEMA) with the number 2811, it is approved for use in

food.[3][4]

The organoleptic properties of octyl octanoate are characterized by fruity, oily, fatty, waxy, and

sweet notes, with some descriptions also including coconut and floral undertones.[5][6] These

characteristics make it a versatile ingredient for enhancing and imparting specific flavor profiles

in a wide range of applications, including confectionery, baked goods, beverages, and dairy

products.[7]

Physicochemical Properties of Octyl Octanoate
A summary of the key physicochemical properties of octyl octanoate is presented in Table 1.

These properties are crucial for understanding its behavior in food matrices, including its

solubility, volatility, and stability.
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Table 1: Physicochemical Properties of Octyl Octanoate

Property Value Reference

Molecular Formula C16H32O2 [8]

Molecular Weight 256.42 g/mol [5]

Appearance Colorless liquid [5]

Odor/Flavor Profile
Fruity, oily, fatty, waxy, sweet,

coconut, floral
[5][6]

Purity (Food Grade) ≥98% [6]

Specific Gravity 0.859 g/cm³ at 25°C [5]

Boiling Point 307 °C [6]

Melting Point -18 °C [6]

Solubility
Soluble in alcohol, insoluble in

water
[5]

Application in Food and Beverages: Quantitative
Data
While specific usage levels of octyl octanoate in various food categories are maintained by

FEMA and available upon request, general guidance and data for similar esters can provide a

starting point for formulation.[3] Food-grade octyl octanoate typically has a purity of ≥98%.[6]

For fragrance concentrates, usage levels can be up to 6.0%.[5] Table 2 provides a general

overview of potential applications.

Table 2: Application Overview of Octyl Octanoate in Food Products

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1197113?utm_src=pdf-body
https://cdn.prod.website-files.com/66f3e3c890d67f7b870c09c1/672f9ff5348aaec8c0298978_56111997124.pdf
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.benchchem.com/product/b1197113?utm_src=pdf-body
https://www.femaflavor.org/flavor-library/octyl-octanoate
https://www.benchchem.com/product/b1197113?utm_src=pdf-body
https://www.thegoodscentscompany.com/data/rw1056351.html
https://www.thegoodscentscompany.com/data/rw1455901.html
https://www.benchchem.com/product/b1197113?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Food Category Potential Application
Typical Flavor
Contribution

Beverages (non-alcoholic)
Fruit-flavored drinks,

carbonated soft drinks

Enhances fruity notes,

provides a fuller mouthfeel.

Alcoholic Beverages Liqueurs, flavored spirits
Contributes to fruity and estery

profiles.

Confectionery
Hard and soft candies,

chewing gum

Imparts fruity and sweet

flavors.

Baked Goods Cookies, cakes, fillings Adds fruity and creamy notes.

Dairy Products
Yogurt, ice cream, flavored

milk

Enhances fruit flavors and

contributes to a creamy profile.

Note: The exact concentration of octyl octanoate will depend on the specific food matrix,

desired flavor intensity, and regulatory guidelines. Formulation trials are essential to determine

the optimal usage level.

Experimental Protocols
Protocol for Incorporation of Octyl Octanoate into
Beverages
Due to its oil-soluble nature, incorporating octyl octanoate into water-based systems like

beverages requires the formation of a stable emulsion.

Objective: To create a stable oil-in-water emulsion for uniform dispersion of octyl octanoate in

a beverage.

Materials:

Octyl octanoate (food grade, ≥98% purity)

Emulsifier (e.g., gum acacia, modified starch)

Weighting agent (if necessary, to prevent ringing)
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High-shear mixer/homogenizer

Distilled water

Beverage base

Procedure:

Emulsifier Hydration: Disperse the chosen emulsifier in distilled water under agitation. Allow

sufficient time for complete hydration as per the supplier's instructions.

Oil Phase Preparation: In a separate vessel, mix the octyl octanoate with a carrier oil and a

weighting agent if required.

Pre-emulsion Formation: Slowly add the oil phase to the hydrated emulsifier solution under

high shear mixing to form a coarse pre-emulsion.

Homogenization: Pass the pre-emulsion through a high-pressure homogenizer to reduce the

droplet size and create a stable, fine emulsion. The number of passes and pressure will

depend on the desired particle size and stability.

Addition to Beverage: The resulting flavor emulsion can then be added to the beverage base

with gentle mixing to ensure uniform distribution.

Experimental Workflow for Beverage Flavoring

Workflow for incorporating octyl octanoate into a beverage.

Protocol for Sensory Evaluation: Triangle Test
The triangle test is a discriminative method to determine if a sensory difference exists between

two products.[9][10]

Objective: To determine if the addition of octyl octanoate at a specific concentration creates a

perceivable difference in a food product compared to a control.

Materials:

Control food product
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Test food product (with added octyl octanoate)

Identical sample containers, coded with random 3-digit numbers

Water and unsalted crackers for palate cleansing

Ballots for recording responses

Procedure:

Sample Preparation: Prepare the control and test products.

Panelist Selection: Recruit a panel of at least 24-30 individuals.

Test Setup: For each panelist, present three samples in a randomized order. Two samples

will be identical (either both control or both test), and one will be different. The six possible

presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the

panelists.

Evaluation: Instruct panelists to taste the samples from left to right and identify the "odd" or

different sample. Panelists should cleanse their palates between samples.

Data Analysis: Collect the ballots and count the number of correct responses. The

significance of the results is determined by comparing the number of correct identifications to

a statistical table for triangle tests.

Protocol for Sensory Evaluation: Quantitative
Descriptive Analysis (QDA)
QDA is used to identify, describe, and quantify the sensory attributes of a product.[11][12][13]

[14][15]

Objective: To develop a detailed sensory profile of a food product containing octyl octanoate.

Materials:

Food product with octyl octanoate
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Reference standards for various aroma and flavor attributes

Sensory booths with controlled lighting and ventilation

Computerized data collection system or paper ballots with unstructured line scales

Procedure:

Panelist Training: Select and train a panel of 8-12 individuals to identify and quantify sensory

attributes. During training, the panel develops a consensus vocabulary to describe the

sensory characteristics of the product.

Lexicon Development: The panel, through discussion and exposure to the product and

reference standards, will generate a list of descriptive terms for the aroma, flavor, and texture

of the product (e.g., "fruity," "oily," "sweet," "creamy").

Evaluation: In individual booths, panelists will evaluate the product and rate the intensity of

each attribute on an unstructured line scale (e.g., from "none" to "very intense").

Data Analysis: The data from the line scales are converted to numerical values. Statistical

analysis (e.g., ANOVA, Principal Component Analysis) is used to generate a sensory profile

of the product.

Quantitative Descriptive Analysis (QDA) Workflow

Workflow for Quantitative Descriptive Analysis (QDA).

Protocol for Accelerated Shelf-Life Testing
Accelerated shelf-life testing is used to estimate the stability of a product in a shorter timeframe

by subjecting it to elevated stress conditions.[16][17][18]

Objective: To assess the flavor stability of a food product containing octyl octanoate under

accelerated conditions.

Materials:

Food product with octyl octanoate, packaged in its final commercial packaging
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Environmental chambers with controlled temperature and humidity

Analytical instrumentation for chemical analysis (e.g., GC-MS)

Trained sensory panel

Procedure:

Storage Conditions: Store the product at elevated temperatures (e.g., 35°C, 45°C) and a

control at the intended storage temperature (e.g., 25°C). The specific temperatures will

depend on the product and its expected degradation pathways.

Time Points: Establish a schedule for pulling samples from each storage condition (e.g.,

week 0, 1, 2, 4, 8, 12).

Analysis: At each time point, analyze the samples for:

Sensory Changes: Conduct sensory evaluation (e.g., QDA) to track changes in the

desired flavor attributes and the development of any off-flavors.

Chemical Changes: Use analytical techniques like Gas Chromatography-Mass

Spectrometry (GC-MS) to quantify the concentration of octyl octanoate and identify any

degradation products.

Data Modeling: Use the data collected at elevated temperatures to model the degradation

kinetics (e.g., using the Arrhenius equation) and predict the shelf-life at normal storage

conditions.

Flavor Perception Pathway
The perception of octyl octanoate's flavor is a complex process involving both the sense of

smell (olfaction) and taste (gustation). While specific receptors for octyl octanoate have not

been definitively identified in publicly available literature, a general model of flavor perception

can be illustrated. Volatile molecules like octyl octanoate travel from the food in the mouth to

the olfactory receptors in the nasal cavity (orthonasal and retronasal olfaction), while non-

volatile compounds interact with taste receptors on the tongue. The brain then integrates these

signals to create the overall flavor experience.
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Generalized Flavor Perception Pathway

Generalized pathway for flavor perception.

Disclaimer: These application notes and protocols are intended for guidance and informational

purposes for researchers and professionals. All experiments should be conducted in

accordance with laboratory safety standards and applicable regulatory requirements. The

provided protocols may need to be adapted and optimized for specific applications and food

matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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